2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid
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Overview
Description
“2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid” is a chemical compound with the CAS Number: 1378255-25-4 . It has a molecular weight of 320.35 and its IUPAC name is [4- (2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H16N2O3/c22-17(23)11-24-14-9-7-13(8-10-14)19-20-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10,19-21H,11H2,(H,22,23) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical and Chemical Properties Analysis
This compound has a molecular weight of 320.35 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Hypolipidemic Activity
A study focused on the synthesis of 2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid derivatives, exploring their potential as hypolipidemic agents. These compounds were tested in vivo for antihyperlipidemic activity in rats with high-fat-diet-induced hyperlipidemia, and some showed significant activity (Mokale et al., 2012).
Antimicrobial Properties
Multiple studies have synthesized derivatives of this compound and tested their antimicrobial properties. For instance, Farghaly et al. (2014) prepared compounds exhibiting excellent antibacterial and antifungal activity (Farghaly et al., 2014). Another study by Farghaly et al. (2015) synthesized 2-heterocyclic perimidines and evaluated their antimicrobial activity, finding promising results (Farghaly et al., 2015).
Fluorescent Heterocyclic Perimidines
Varsha et al. (2010) reported the efficient one-pot synthesis of heterocyclic perimidines, including derivatives of this compound. The study discussed their crystal structure, solvatochromism, and antibacterial activity (Varsha et al., 2010).
Biological Activity in Azetidin-2-Ones
Panchasara and Pande (2009) explored the synthesis and biological activity of 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones, derived from perimidine-1-acetic acid hydrazide. These compounds were evaluated for their antibacterial and antifungal activities (Panchasara & Pande, 2009).
Synthesis and Transformations in Isoindoles
Bevk et al. (2001) conducted a study on ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound related to this compound. They examined its synthesis, transformations, and reactions with various amines and hydrazines (Bevk et al., 2001).
Structural Analysis and Interaction Energy
Daouda et al. (2020) studied the crystal structure and interaction energy of a compound consisting of perimidin and methoxyphenol units, which are related to this compound. They analyzed its hydrogen bond interactions and crystal stability (Daouda et al., 2020).
Reaction Mechanisms and Schiff Base Syntheses
Chui et al. (2006) investigated the reaction of 2-hydrazinoperimidine with maleic anhydride, leading to the synthesis of related compounds. They explored the mechanism of this reaction and the spectral analysis of the resulting compounds (Chui et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(23)11-24-14-9-7-13(8-10-14)19-20-15-5-1-3-12-4-2-6-16(21-19)18(12)15/h1-10,19-21H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVECSKYHCDTNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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